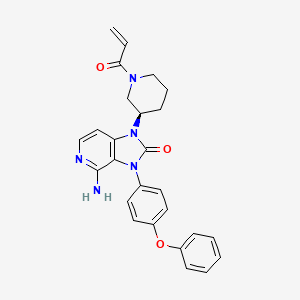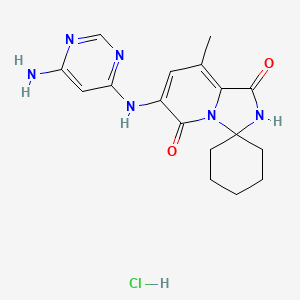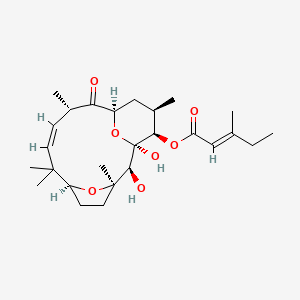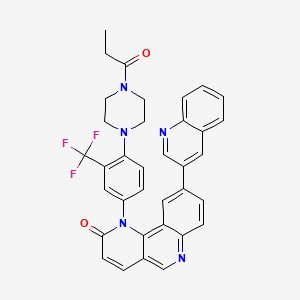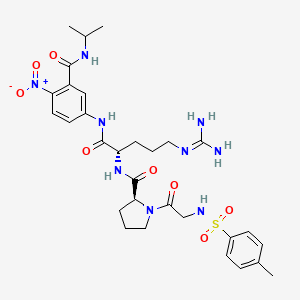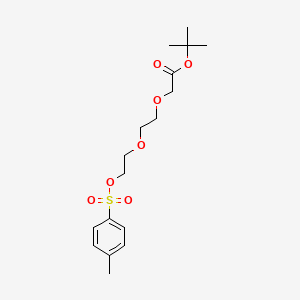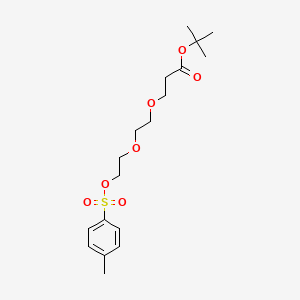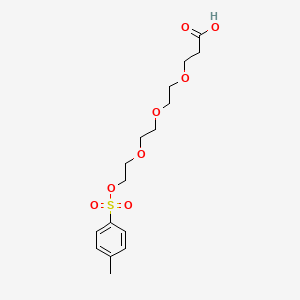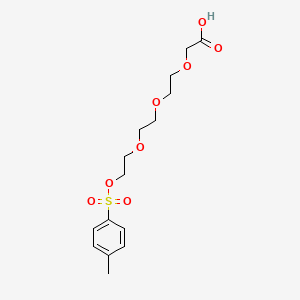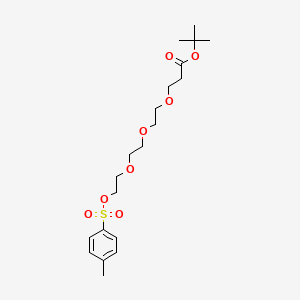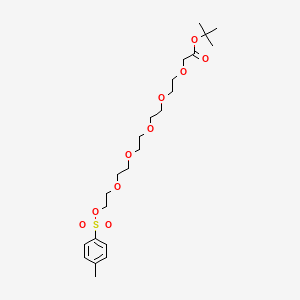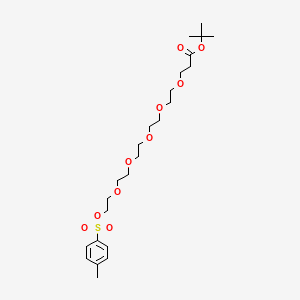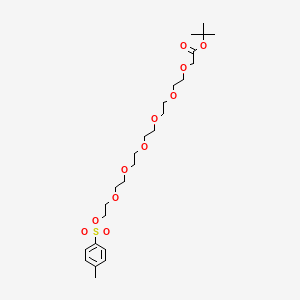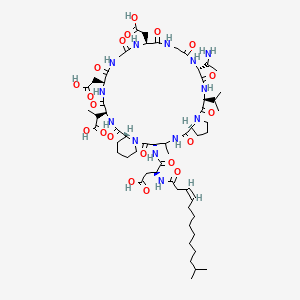
Tsushimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tsushimycin is a peptide antibiotic that exhibits antitrypanosomal activity.
Aplicaciones Científicas De Investigación
Inhibition of Lipid-Linked Saccharide Synthesis
Tsushimycin has been found to inhibit the formation of various lipid-linked saccharides in pig aorta, including dolichyl phosphate mannose, dolichyl phosphate glucose, and dolichyl pyrophosphate N-acetylglucosamine. This effect is significant as it influences the synthesis of lipid-linked monosaccharides and oligosaccharides, essential components in biological membranes and cellular functions (Elbein, 1981).
Constituent Fatty Acids Analysis
Studies on tsushimycin have involved the analysis of its constituent fatty acids using various techniques like gas-liquid chromatography and mass spectrometry. These studies have helped in determining the structures of major constituent fatty acids in tsushimycin, such as cis-3-isotetradecenoic acid and cis-3-anteisopentadecenoic acid, contributing to the understanding of its chemical composition and potential biological activities (Shoji et al., 1968).
Structure Elucidation
The structure of tsushimycin has been a subject of research, with studies focusing on its crystallization and structure determination at high resolution. These investigations reveal that tsushimycin consists of a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue, with a distinctive conformation stabilized by Ca2+ ions. Understanding the structure is crucial for grasping how tsushimycin interacts with bacterial cell membranes and its potential applications in treating bacterial infections (Bunkoczi et al., 2005).
Antitrypanosomal Activities
Tsushimycin has shown antitrypanosomal properties, both in vitro and in vivo, indicating its potential as a therapeutic agent against Trypanosoma, a genus of parasitic organisms. These properties, along with its cytotoxicity profile, contribute to its potential application in treating trypanosomiasis, a disease affecting both humans and animals (Ishiyama et al., 2009).
Potential as an Antiviral Agent
Recent studies have explored the potential of tsushimycin as an antiviral agent, particularly in the context of SARS-CoV-2, which causes COVID-19. By blocking viral membrane fusion to the host cell, tsushimycin could serve as an effective means to prevent the entry of the virus into human cells, thus offering a new approach in the fight against COVID-19 (Chowdhury et al., 2020).
Propiedades
Número CAS |
11054-63-0 |
|---|---|
Nombre del producto |
Tsushimycin |
Fórmula molecular |
C59H93N13O20 |
Peso molecular |
1304.464 |
Nombre IUPAC |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |
Clave InChI |
BYWOWQCRVFUOLF-AQZAFBPESA-N |
SMILES |
O=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tsushimycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



